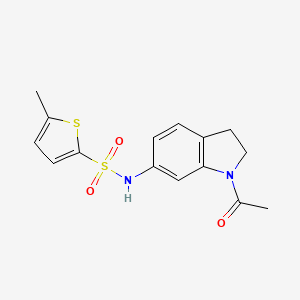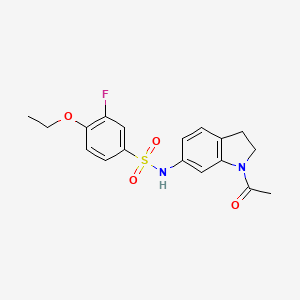![molecular formula C9H11NOS B6536719 N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide CAS No. 1060175-97-4](/img/structure/B6536719.png)
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide” is a compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It has a molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not available in the retrieved data.Applications De Recherche Scientifique
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide has been studied extensively for its potential applications in the medical and scientific fields. In particular, it has been studied for its potential therapeutic applications in the treatment of metabolic disorders, neurological diseases, and cancer. Additionally, this compound has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. For example, this compound has been found to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer. Furthermore, this compound has been found to possess anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis and Crohn’s disease.
Mécanisme D'action
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide is believed to act through several mechanisms. First, it has been found to interact with various types of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. Additionally, this compound has been found to interact with the proteasome, which is responsible for the degradation of proteins. Finally, this compound has been found to interact with the endoplasmic reticulum, which plays a role in the synthesis, transport, and storage of proteins.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer. Additionally, this compound has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. Furthermore, this compound has been found to possess anti-oxidant properties and has been used to treat oxidative stress-related diseases, such as Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize in high yields, with the reaction time typically ranging from 5-10 minutes. Additionally, the reaction can be carried out in a variety of solvents, including dimethylformamide, dimethyl sulfoxide, and acetonitrile. Furthermore, this compound is relatively stable and can be stored for long periods of time.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is relatively expensive to synthesize, and it can be difficult to obtain in large quantities. Additionally, this compound is relatively toxic and should be used with caution.
Orientations Futures
The potential applications of N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide are still being explored, and there are several future directions that could be pursued. For example, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of metabolic disorders, neurological diseases, and cancer. Additionally, further research could be conducted to explore the potential anti-inflammatory, anti-microbial, and anti-cancer properties of this compound. Furthermore, further research could be conducted to explore the potential applications of this compound in the treatment of oxidative stress-related diseases, such as Alzheimer’s disease. Finally, further research could be conducted to explore the potential applications of this compound in drug development and drug delivery.
Méthodes De Synthèse
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide can be synthesized through a variety of methods. One of the most common methods is the reaction of thiophene-3-carboxylic acid with methyl iodide in the presence of a base. This reaction produces the desired cyclic peptide in high yields, with the reaction time typically ranging from 5-10 minutes. Additionally, the reaction can be carried out in a variety of solvents, including dimethylformamide, dimethyl sulfoxide, and acetonitrile.
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(8-1-2-8)10-5-7-3-4-12-6-7/h3-4,6,8H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQLPZAMWAGPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![2-(4-chlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536670.png)
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)
![2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536700.png)
![2-chloro-4-fluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536707.png)
![3-(2-chlorophenyl)-5-methyl-N-[(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6536709.png)
![N-[(thiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B6536716.png)
![3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536735.png)
